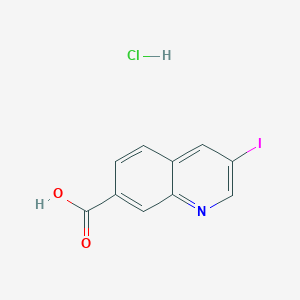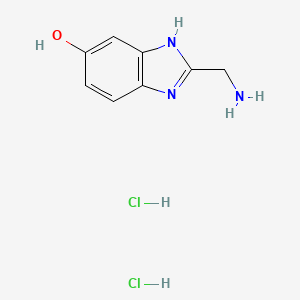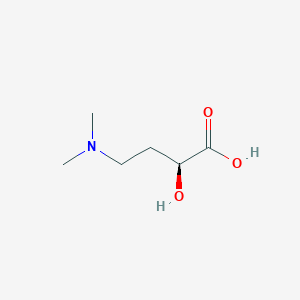
3-Iodoquinoline-7-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoquinoline-7-carboxylic acid hydrochloride is a heterocyclic aromatic compound that contains both iodine and carboxylic acid functional groups. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the iodine atom in the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoquinoline-7-carboxylic acid hydrochloride typically involves the iodination of quinoline derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-Iodoquinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-7-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated quinoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
3-Iodoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Iodoquinoline-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the quinoline ring can participate in halogen bonding, which enhances the compound’s binding affinity to biological targets. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Quinoline-7-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromoquinoline-7-carboxylic acid: Contains a bromine atom instead of iodine, leading to variations in chemical and biological properties.
3-Chloroquinoline-7-carboxylic acid:
Uniqueness
3-Iodoquinoline-7-carboxylic acid hydrochloride is unique due to the presence of the iodine atom, which enhances its reactivity and potential for various chemical transformations. The iodine atom also contributes to the compound’s distinct biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H7ClINO2 |
|---|---|
分子量 |
335.52 g/mol |
IUPAC名 |
3-iodoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6INO2.ClH/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8;/h1-5H,(H,13,14);1H |
InChIキー |
SJHWWWQXMRATGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC=C(C=C21)I)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)



![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)





